molecular formula C13H19NO4S B14960403 Methyl 2-benzenesulfonamido-4-methylpentanoate

Methyl 2-benzenesulfonamido-4-methylpentanoate

Cat. No.: B14960403
M. Wt: 285.36 g/mol
InChI Key: KKKWVCLVKMYSIM-UHFFFAOYSA-N
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Description

Methyl 2-benzenesulfonamido-4-methylpentanoate is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzenesulfonamido-4-methylpentanoate typically involves the reaction of 2-benzenesulfonamido-4-methylpentanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2-benzenesulfonamido-4-methylpentanoic acid+methanolMethyl 2-benzenesulfonamido-4-methylpentanoate+water\text{2-benzenesulfonamido-4-methylpentanoic acid} + \text{methanol} \rightarrow \text{this compound} + \text{water} 2-benzenesulfonamido-4-methylpentanoic acid+methanol→Methyl 2-benzenesulfonamido-4-methylpentanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzenesulfonamido-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Methyl 2-benzenesulfonamido-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-benzenesulfonamido-4-methylpentanoate involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-benzenesulfonamido-4-methylpentanoate
  • Propyl 2-benzenesulfonamido-4-methylpentanoate
  • 2-benzenesulfonamido-3-methylbutanoic acid

Uniqueness

Methyl 2-benzenesulfonamido-4-methylpentanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl and propyl analogs, the methyl ester may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in medicinal chemistry.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

methyl 2-(benzenesulfonamido)-4-methylpentanoate

InChI

InChI=1S/C13H19NO4S/c1-10(2)9-12(13(15)18-3)14-19(16,17)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3

InChI Key

KKKWVCLVKMYSIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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